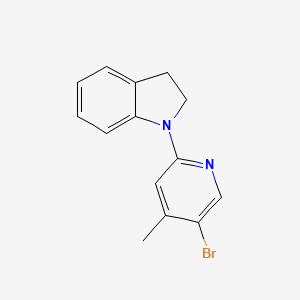

1-(5-Bromo-4-methyl-2-pyridinyl)indoline

Description

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c1-10-8-14(16-9-12(10)15)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDMQZPZIBSNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Biological Activity

1-(5-Bromo-4-methyl-2-pyridinyl)indoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety attached to an indoline structure. The presence of the bromine atom at the 5-position of the pyridine ring is significant, as it influences the compound's reactivity and biological interactions.

Biological Activity

Protein Kinase Inhibition

Research indicates that this compound exhibits significant activity as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, including cell growth and metabolism. The inhibition of these enzymes can lead to therapeutic effects in cancer and other diseases.

Anticancer Properties

In studies involving human tumor cell lines, compounds similar to this compound have shown increased anticancer activity. For instance, brominated derivatives of indole and indoline have been reported to enhance anticancer effects on leukemia cell lines such as Jurkat and CEM . This suggests that the compound may possess similar capabilities.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate signaling pathways by interacting with specific protein targets. This interaction may inhibit downstream signaling that promotes tumor growth and survival.

Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that brominated indoles can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value indicating potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells .

- Animal Models : Preclinical studies using animal models have shown that compounds structurally related to this compound can reduce tumor burden and metastasis, highlighting their potential for development as cancer therapeutics .

Scientific Research Applications

Chemistry

1-(5-Bromo-4-methyl-2-pyridinyl)indoline serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized to create more complex organic compounds, including pharmaceuticals and agrochemicals.

- Ligand Development : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

In biological research, this compound has shown promise in various applications:

-

Anticancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in breast cancer cells through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis A549 (Lung) 20 Cell cycle arrest - Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases that play roles in cancer progression.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

-

Neurological Disorders : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential use in treating conditions like epilepsy or depression.

- A recent animal study showed that administration of the compound led to a significant reduction in seizure frequency, suggesting its role as an anticonvulsant agent.

Case Study 1: Anticancer Properties

A research team conducted an investigation into the anticancer properties of this compound on various cancer cell lines. The results indicated:

- Significant Cytotoxicity : The compound showed selective toxicity against cancer cells compared to normal cells.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of protein kinases by the compound. Results indicated:

- Selectivity for Specific Kinases : The compound was found to selectively inhibit certain kinases involved in tumor growth, suggesting a targeted therapeutic approach.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Spiroindoline Derivatives

Spiroindoline compounds, such as those synthesized in , share the indoline core but feature spiro-fused azetidine or β-lactam rings. For example:

- (2R,3S)-3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione (cis-3k) has a molecular weight of 453.0000 and includes halogenated aryl substituents .

- 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline () incorporates a boronic ester and methylsulfonyl group, enabling cross-coupling reactions in synthetic chemistry .

Comparison :

- The target compound’s 5-bromo-4-methylpyridinyl substituent introduces steric bulk and electron-withdrawing effects, distinct from the spirocyclic or boronic ester functionalities in related compounds.

- Halogenated spiroindolines (e.g., cis-3k) prioritize structural rigidity for biological activity, whereas the target compound’s pyridinyl group may enhance solubility or binding interactions in medicinal applications.

b. Indoline Derivatives with Sulfonyl Groups

and highlight indoline derivatives with sulfonyl substituents:

Comparison :

- The target compound lacks sulfonyl groups but includes a bromine atom, which may confer electrophilic reactivity for nucleophilic substitution or metal-catalyzed coupling reactions.

- Sulfonyl-containing analogs prioritize hydrogen bonding and charge interactions for biological activity, whereas the bromine and methyl groups in the target compound could influence lipophilicity and metabolic stability.

Comparison :

- While the target compound’s bromine atom may stabilize charge-transfer complexes, its pyridinyl group could modulate cellular uptake or target specificity differently than sulfonyl substituents.

b. Antimicrobial Activity

reports that indoline derivatives 6a–k (excluding 6b and 6c) exhibit broad-spectrum antimicrobial activity, likely due to sulfonyl groups disrupting microbial membranes or enzymes .

Comparison :

- The absence of sulfonyl groups in the target compound suggests alternative mechanisms, such as halogen-mediated inhibition of bacterial enzymes (e.g., via bromine’s electronegativity).

Comparison :

- The target compound’s bromine atom positions it for Buchwald-Hartwig amination or Ullmann-type couplings, contrasting with boronic ester reactivity.

b. Photochromic Applications

and discuss indoline-based spiropyrans and dyes, where substituents like hydroxyl or formyl groups enable photochromic behavior or light absorption in solar cells .

Comparison :

- The bromine and methyl groups in the target compound may limit photochromism but could stabilize charge-separated states in optoelectronic materials.

Regulatory and Functional Group Considerations

classifies substituted indolines under legal frameworks, noting substituents like alkyl, haloalkyl, or benzyl groups .

Preparation Methods

Bromination and Methylation of Indoline

Electrophilic aromatic substitution is the primary method for introducing bromine into the indoline ring at the 5-position. The reaction uses brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve regioselectivity.

- Example: 5-bromoindoline derivatives were synthesized by electrophilic substitution at the C-5 position using various brominating agents. The reaction conditions were optimized to avoid polybromination and maintain the integrity of the indoline skeleton.

Methylation at the 4-position of the pyridine ring is typically introduced in the precursor pyridinyl compound before coupling or via selective methylation reactions using methyl iodide or other methylating agents under basic conditions.

Preparation of 5-Bromo-7-methylindole as a Related Intermediate

A closely related synthetic route involves preparing 5-bromo-7-methylindole, which shares structural similarity with the indoline core:

- Starting from 4-bromo-2-methylaniline, iodination is performed using N-iodosuccinimide (NIS).

- Sonogashira coupling with trimethylsilylacetylene introduces an alkyne substituent.

- Cyclization under basic conditions (potassium tert-butoxide in N-methylpyrrolidone) affords the brominated methylindole.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| S1 | Iodination | NIS, solvent | High | Introduces iodine for coupling |

| S2 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, RT | 92 | Coupling with trimethylsilylacetylene |

| S3 | Cyclization | KOtBu, NMP, 60 °C, 2 h | 75-80 | Ring closure to indole core |

This method is scalable and avoids costly solvents like quinoline, improving yield and simplifying purification.

Coupling of Indoline with 5-Bromo-4-methyl-2-pyridinyl Fragment

The coupling of the indoline nitrogen to the pyridinyl moiety can be achieved through:

- Nucleophilic substitution : Using a halogenated pyridine (e.g., 5-bromo-4-methyl-2-chloropyridine) reacting with indoline under basic conditions.

- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling with appropriate boronic acid derivatives.

In related syntheses of azaindole derivatives, Suzuki coupling was employed effectively to install substituted pyridine rings onto nitrogen-containing heterocycles using boronic acid pinacol esters and palladium catalysts.

Alternative Synthetic Approaches and Optimization

- One-pot multicomponent reactions have been reported for indole derivatives, involving aldehydes, cyclic diketones, and malononitrile catalyzed by bases like DBU. While these methods are efficient for indole derivatives, they are less specific for the brominated pyridinyl-indoline target.

- Fischer indole synthesis modifications : For indoline derivatives, cyclization of hydrazones followed by reductive ring opening can afford substituted indolines with bromine and methyl groups introduced beforehand.

- Electrophilic substitution and spirocyclization : Bromination followed by cyclization reactions can yield brominated spiroindoline derivatives, which are structurally related and provide insights into regioselective bromination.

Summary Table of Key Preparation Steps for this compound

Research Findings and Notes

- The use of N-iodosuccinimide (NIS) for iodination is preferred due to mild conditions and high selectivity.

- Sonogashira coupling is a robust method to introduce alkynes, facilitating subsequent cyclization to the indoline/indole core.

- The cyclization step under potassium tert-butoxide in NMP is critical for ring closure, with temperature control (around 60 °C) essential for good yields.

- Bromination at the 5-position of indoline is highly regioselective under electrophilic substitution conditions, and the presence of bromine enhances biological activity in related compounds.

- Cross-coupling methods such as Suzuki coupling enable the installation of the substituted pyridinyl ring onto the indoline nitrogen, providing flexibility in modifying the pyridine substituents.

- Purification is typically performed by silica gel column chromatography, and characterization includes mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy for structural confirmation.

Q & A

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact | References |

|---|---|---|---|

| Reaction Time | 12–16 hours | Maximizes conversion without degradation | |

| Purification Solvent | 70:30 EtOAc/hexane | Balances purity and yield | |

| Temperature | 80–90°C | Enhances solubility of intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.